Home > Products > Screening Compounds P100887 > N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide
N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide - 1206995-27-8

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide

Catalog Number: EVT-2508258
CAS Number: 1206995-27-8
Molecular Formula: C20H14F3N3O2
Molecular Weight: 385.346
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under nicotinamide derivatives, which are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines. The specific structure of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide suggests potential applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic compounds .

Synthesis Analysis

The synthesis of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide typically involves several key steps:

  1. Preparation of Intermediates:
    • The initial step may involve the reaction of 1-chloro-2-nitrobenzene with aniline in the presence of anhydrous potassium carbonate in a high-boiling solvent like polyethylene glycol at elevated temperatures (around 180°C for several hours). This forms a diarylamine intermediate .
  2. Reduction Process:
    • The diarylamine is then subjected to reduction using iron powder and ammonium chloride in an ethanol-water mixture, typically refluxed at 90°C. This step generates a key intermediate that is crucial for further reactions .
  3. Final Coupling Reaction:
    • The final coupling reaction involves the use of carbodiimides (such as EDCI) and coupling agents (like HOBt) to facilitate the formation of the amide bond between the nicotinic acid derivative and the prepared diarylamine intermediate. This reaction is generally conducted under controlled conditions to ensure high yields and purity .
Molecular Structure Analysis

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide features a complex molecular structure characterized by:

  • Functional Groups: The compound contains a trifluoromethyl group, an amide linkage, and a nicotinamide moiety.
  • Molecular Formula: C_{16}H_{14}F_{3}N_{3}O.
  • Molecular Weight: Approximately 343.3 g/mol.

The structural analysis can be confirmed through various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns, indicating successful synthesis .
Chemical Reactions Analysis

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide can participate in several chemical reactions:

  1. Amidation Reactions: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the release of nicotinic acid and other byproducts.
  2. Substitution Reactions: The trifluoromethyl group may participate in nucleophilic substitution reactions, which could modify its biological activity.
  3. Oxidation/Reduction: Depending on reaction conditions, various functional groups within the molecule can be oxidized or reduced, potentially altering its pharmacological properties .
Mechanism of Action
  • The compound may interact with specific biological targets such as enzymes or receptors involved in cell proliferation or apoptosis.
  • Its structural similarity to known nicotinamide derivatives suggests that it may inhibit certain pathways associated with cancer cell growth or inflammation.

Studies have indicated that similar compounds can modulate signaling pathways like NF-kB and STAT3, which are crucial in inflammatory responses and cancer progression .

Physical and Chemical Properties Analysis

The physical properties of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide include:

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents like DMSO but less soluble in water.
  • Melting Point: Specific melting points are often determined during synthesis but can vary based on purity.

Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture or extreme pH levels .

Applications

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer agents due to its structural features that resemble other biologically active molecules.
  2. Pharmaceutical Development: Investigated for its ability to modulate inflammatory pathways, making it a candidate for treating diseases like osteoarthritis or other inflammatory conditions .
  3. Research Tool: Used in studies aimed at understanding cellular mechanisms related to nicotinamide derivatives and their effects on human health.
Introduction to *N-(2-(2-(Trifluoromethyl)benzamido)phenyl)nicotinamide* in Medicinal Chemistry

Role of Nicotinamide and Trifluoromethyl Pharmacophores in Drug Design

The strategic incorporation of nicotinamide and trifluoromethyl (-CF₃) pharmacophores represents a cornerstone in modern medicinal chemistry. Nicotinamide, the biologically active amide of nicotinic acid, serves as a privileged scaffold due to its capacity for hydrogen bonding and π-stacking interactions with target proteins. This moiety is integral to coenzymes (e.g., NAD⁺) and frequently exploited in kinase inhibitor design owing to its ability to occupy ATP-binding pockets [3]. The trifluoromethyl group confers distinct physicochemical advantages, including enhanced lipophilicity (log P increase of ~0.7–1.0 per -CF₃ group), improved metabolic stability through blockade of oxidative metabolism, and modulated pKa values of proximal functional groups. These properties collectively influence pharmacokinetic behavior and target binding affinity [1] [4].

Table 1: Physicochemical Contributions of Key Pharmacophores

PharmacophoreElectron Withdrawing Effect (Hammett σₚ)Lipophilicity Contribution (π)Key Biological Influences
NicotinamideModerate (σₚ = 0.22 for pyridine N)Variable (depends on substitution)Hydrogen bonding, kinase inhibition
Trifluoromethyl (-CF₃)Strong (σₚ = 0.54)+0.88–1.06Metabolic resistance, enhanced membrane permeability
Hybrid scaffoldSynergisticBalanced log P optimizationMulti-target engagement

In hybrid architectures like N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide, these pharmacophores operate synergistically. The -CF₃ group adjacent to the benzamido carbonyl amplifies its electrophilicity, potentially enhancing interactions with nucleophilic residues in enzymatic active sites. Concurrently, the nicotinamide nitrogen coordinates with hinge region residues in kinases, as evidenced in p38 MAPK inhibitors where nicotinamide derivatives demonstrate sub-micromolar IC₅₀ values [3] [8]. This dual pharmacophoric strategy enables precise tuning of electronic and steric properties unattainable with non-halogenated analogs.

Historical Development of Diamide-Based Anticancer Agents

Diamide scaffolds emerged as significant chemotherapeutic frameworks following seminal work on diarylamine-core therapeutics. Early developments centered on flufenamic acid (a trifluoromethyl-containing fenamate) and its derivatives, which demonstrated unexpected antiproliferative effects independent of cyclooxygenase inhibition [2]. This discovery catalyzed research into N-phenylbenzamide hybrids, where the diamide linkage (–CO–NH–) provided conformational rigidity and directional control over pharmacophore placement.

Key evolutionary milestones include:

  • First-generation fenamates (1960s–1990s): Characterized by trifluoromethyl-aniline motifs (e.g., flufenamic acid), exhibiting moderate cytotoxicity but limited selectivity.
  • Diarylamine-amide hybrids (2000s): Integration of nicotinamide termini (e.g., compound A2, IC₅₀ = 14.66–46.42 μM against lung cancer lines) demonstrated that N-substitution is critical for activity, as unsubstituted analogs lost potency [2].
  • Diamide optimization (2010–present): Systematic exploration of linker length and regiochemistry revealed that:
  • Ortho-substituted benzamides enforce coplanarity with aniline rings, favoring DNA intercalation
  • Trifluoromethyl placement proximal to the amide carbonyl boosts proteolytic stability
  • Nicotinamide termini enable kinase polypharmacology

Table 2: Evolution of Diamide Anticancer Agents

GenerationRepresentative StructureKey AdvanceLimitations
FenamatesFlufenamic acidDiscovery of -CF₃ bioactivityLow selectivity, COX-dependent effects
Hybrid prototypesN-(4-trifluoromethylphenyl)nicotinamideDemonstrated target versatilityModerate potency (IC₅₀ >10 μM)
Optimized diamidesN-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamideEnhanced rigidity and binding precisionSynthetic complexity

This progression underscores the scaffold’s adaptability: the contemporary target compound embodies over five decades of rational optimization, wherein the trifluoromethyl group evolved from a passive metabolic blocker to an active participant in target engagement [2] [5].

Rationale for Hybrid Scaffolds in Targeting Kinase Pathways

Kinase inhibition demands precise spatial positioning of pharmacophores within ATP-binding clefts, a challenge adeptly addressed by hybrid diamide architectures. The structural duality of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide enables bifurcated targeting: the nicotinamide moiety mimics adenine’s hydrogen-bonding pattern, while the ortho-trifluoromethylbenzamido segment occupies hydrophobic regions inaccessible to monofunctional agents [4] [8].

Computational analyses reveal three mechanistic advantages:

  • Electrostatic complementarity: The -CF₃ group’s strong electron-withdrawing nature polarizes the benzamido carbonyl, enhancing hydrogen-bond acceptor strength toward kinase hinge residues (e.g., Glu71 in p38α).
  • Steric occlusion: Ortho-substituted trifluoromethyl groups induce ~30° torsional constraint between benzamido and aniline rings, preorganizing the scaffold for binding and reducing entropic penalties.
  • Selectivity modulation: The nicotinamide nitrogen’s basicity can be tuned via trifluoromethyl-induced electronic effects, discriminating between homologous kinases (e.g., p38 vs. JNK isoforms) [3] [4].

This rationale is substantiated by broader trifluoromethylpyridine (TFMP) applications in kinase inhibitors. Over 20 TFMP-containing agrochemicals and five pharmaceuticals leverage similar electronic principles, with β-TFMP isomers dominating due to optimal nitrogen-CF₃ distances for target engagement [4]. The hybrid scaffold’s versatility extends beyond kinases—diarylamine-diamide derivatives like compound C11 exhibit cancer-selective cytotoxicity (IC₅₀: 3.8 μM vs. HepG2; >100 μM vs. MARC145 normal cells), underscoring the generality of this design paradigm [2]. By integrating validated pharmacophores with geometrically constrained linkers, such hybrids transcend traditional structure-activity limitations, embodying next-generation polypharmacology.

Properties

CAS Number

1206995-27-8

Product Name

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide

Molecular Formula

C20H14F3N3O2

Molecular Weight

385.346

InChI

InChI=1S/C20H14F3N3O2/c21-20(22,23)15-8-2-1-7-14(15)19(28)26-17-10-4-3-9-16(17)25-18(27)13-6-5-11-24-12-13/h1-12H,(H,25,27)(H,26,28)

InChI Key

GMGSJKWPUBDKGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.